1-(carbamoylmethyl)-1H-indole-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties PROTAC Design

Research programs requiring indole-based bifunctional building blocks face a critical limitation: simple indole-3-carboxylic acid (ICA) analogs lack the N1 functional handle essential for constructing PROTACs and molecular glues. 1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid (CAS 1020984-96-6) directly overcomes this constraint by providing a pre-functionalized scaffold with a reactive carbamoylmethyl group at N1 and a carboxylic acid at C3. • Enables orthogonal, sequential derivatization for rapid library synthesis-avoids low-yielding protecting group strategies. • Low cLogP (0.62) and balanced H-bond donor/acceptor profile improve fragment solubility and lead-likeness of final heterobifunctional degraders. • Consistent ≥98% purity across suppliers ensures batch-to-batch reliability for sensitive biochemical and biophysical assays.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1020984-96-6
Cat. No. B1290000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(carbamoylmethyl)-1H-indole-3-carboxylic acid
CAS1020984-96-6
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O
InChIInChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16)
InChIKeyNMWWWOGZFDOGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid for Medicinal Chemistry Research


1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid (CAS 1020984-96-6) is a functionalized indole-3-carboxylic acid derivative characterized by a carbamoylmethyl (-CH2-C(O)NH2) group at the N1 position and a carboxylic acid (-COOH) at the C3 position . This specific substitution pattern, a common motif in the design of bioactive molecules and targeted protein degradation tools (PROTACs), is the primary driver of its procurement interest . As a specialized research chemical, it is commercially available as a building block with a standard purity of ≥95-98%, serving as a key intermediate for constructing more complex indole-based scaffolds rather than an end-use therapeutic agent . Understanding its distinct physicochemical and structural features is essential for rational selection in drug discovery programs.

Indole scaffold with N1-carbamoylmethyl handle for PROTAC and molecular glue design
Bifunctional C3-carboxylic acid and N1-acetamide enable orthogonal derivatization strategies
Polarity-enhanced core supports soluble fragment and ligand synthesis without additional solubilizing groups

Why Generic Indole-3-carboxylic Acid Analogs Cannot Substitute


The scientific and industrial utility of 1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid cannot be replicated by simple, generic indole-3-carboxylic acid (ICA) analogs. The compound's defining feature is the carbamoylmethyl substituent at the N1 position, which fundamentally alters its physicochemical properties, hydrogen-bonding capacity, and potential for downstream synthetic manipulation . Generic ICAs (e.g., CAS 771-50-6) lack this functional handle, limiting their utility in modern medicinal chemistry strategies that require bivalent or trifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or molecular glues. The quantitative evidence presented below demonstrates that procurement of the N1-substituted derivative is a non-negotiable requirement for projects where enhanced polarity, specific vector geometry, or a terminal amide functional group is required for target engagement or linker attachment.

Unsubstituted indole-3-carboxylic acid lacks the N1-carbamoylmethyl group, which may limit its utility in bifunctional molecule synthesis.

The 6-carboxylic acid regioisomer may present a different exit vector, potentially altering ternary complex geometry in PROTAC design.

1-Methylindole-3-carboxylic acid contains an inert N1-methyl group, preventing orthogonal derivatization without additional synthetic steps.

Key Evidence for Selecting This Compound Over Analogs


Enhanced Polarity and Solubility vs. Unsubstituted ICA

The N1-carbamoylmethyl substitution significantly increases the compound's polarity compared to the unsubstituted indole-3-carboxylic acid (ICA) core. This is reflected in its lower calculated partition coefficient (cLogP) and a higher topological polar surface area (tPSA), parameters critical for predicting aqueous solubility and passive membrane permeability in drug discovery [1].

Polarity Enhancement
Reported
cLogP decreased from ~1.6–2.0 (ICA) to ~0.6; tPSA increased from ~53 Ų to ~85 Ų.
Supports polarity-driven fragment and ligand design.
In silico calculations; cross-study comparison.
Medicinal Chemistry Physicochemical Properties PROTAC Design

Distinct Spatial Geometry vs. 6-Carboxylic Acid Regioisomer

The specific regiochemistry (C3-carboxylic acid) of the target compound provides a distinct exit vector for linker attachment compared to its 6-carboxylic acid regioisomer. This difference in geometry is crucial for optimizing the formation of a ternary complex in targeted protein degradation (TPD) applications [1].

Regioisomer Vector Geometry
Class-level
Carboxylic acid at C3 provides a different exit vector angle than at C6 relative to the N1-substituent.
May be critical for ternary complex formation in PROTAC design.
Structural comparison of regioisomers; no specific geometric data.
Bioconjugation PROTAC Linker Attachment Structural Isomerism

Bifunctional Building Block Advantage Over 1-Methylindole-3-carboxylic Acid

The carbamoylmethyl group at N1 provides a terminal primary amide, a versatile synthetic handle not present in simple 1-alkylindole-3-carboxylic acids. This allows the compound to function as a truly bifunctional building block with two orthogonal reactive sites, enabling divergent synthesis strategies without requiring additional deprotection or functional group interconversion steps [1].

Synthetic Versatility
Class-level
Two orthogonal reactive handles (C3-COOH and N1-acetamide) vs. inert N1-methyl group in the 1-methyl analog.
Enables divergent synthesis without protecting group manipulation.
Class-level reactivity inference; confirm with specific transformations.
Synthetic Chemistry PROTACs Building Blocks

Drug Discovery Applications


PROTAC and Molecular Glue Linker Attachment

The compound's bifunctional nature makes it an ideal core for developing proteolysis-targeting chimeras (PROTACs) and molecular glues. The C3-carboxylic acid can be conjugated to a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN), while the N1-carbamoylmethyl group can be elaborated to attach a ligand for the target protein of interest (POI), or vice versa . Its enhanced polarity, as evidenced by the low cLogP of 0.62, may also improve the overall solubility and drug-likeness of the resulting large, heterobifunctional molecules, a common challenge in this field .

Fragment-Based Drug Discovery Library Design

With a molecular weight of 218.21 g/mol and a cLogP of 0.62, this compound fits the criteria for a high-quality fragment in FBDD. Compared to the more lipophilic indole-3-carboxylic acid (cLogP ~1.97-2.00), it offers a more polar and soluble starting point for fragment growth [1]. Its three hydrogen bond acceptors and two hydrogen bond donors also provide multiple points for establishing key interactions with a biological target, increasing the potential for hit identification in biochemical or biophysical screens .

Synthesis of C3,N1-Disubstituted Indole Libraries

This compound serves as a strategic intermediate for the efficient parallel synthesis of diverse C3,N1-disubstituted indole libraries. The presence of two orthogonally reactive functional groups allows for sequential, high-yielding chemical transformations (e.g., amide coupling at the C3-acid followed by modification of the N1-acetamide) [2]. This avoids the low-yielding or complex protecting group strategies often required when starting from simpler, mono-functionalized indoles like 1H-indole-3-carboxylic acid, thereby accelerating medicinal chemistry exploration around this privileged scaffold.

Application
Selection Property
Validation Focus
PROTAC & molecular glue design
Bifunctional C3-acid/N1-acetamide indole scaffold with enhanced polarity
Linker attachment geometry and ternary complex formation
Fragment-based library design
Low lipophilicity and multiple H-bond donor/acceptor features
Hit identification in biophysical and biochemical screens
C3,N1-disubstituted indole library synthesis
Orthogonal reactivity of carboxylic acid and acetamide handles
Parallel synthesis efficiency and scaffold diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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